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Cat. No.: B073156

Introduction: The Duality of Diethyl Oxalate

Diethyl oxalate (CAS No. 95-92-1), the diethyl ester of oxalic acid, is a colorless liquid with a
characteristically sharp, ethereal, and subtly fruity aroma.[1] While it has established
applications as a chemical intermediate in the pharmaceutical and dye industries, its role in the
flavor and fragrance sector is nuanced and warrants careful consideration.[2] This guide
provides an in-depth exploration of diethyl oxalate's properties, its complex regulatory
landscape, and detailed protocols for its evaluation and use as both a specialized flavor
component and a functional solvent in fragrance systems.

The primary challenge and opportunity in working with diethyl oxalate lies in its dual nature. It is
not a straightforward flavor or fragrance ingredient. Instead, it acts as a specialty solvent that
can contribute a unique, sharp top note to a flavor profile, while its function in fragrance is
almost exclusively as a solvent or chelating agent rather than a primary scent contributor.[1][3]
Understanding this duality is critical for its effective and safe application.

Section 1: Physicochemical and Sensory Properties

A foundational understanding of diethyl oxalate's properties is essential before its application. It
is a colorless, oily liquid that is miscible with most common organic solvents like ethanol and
ether, but only slightly soluble in water, where it is prone to slow decomposition.[4] This
moisture sensitivity is a critical factor in formulation and storage.[4]
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Physicochemical Data

The following table summarizes the key physicochemical properties of diethyl oxalate, which
are crucial for handling, storage, and formulation decisions.

Property Value Source(s)
CAS Number 95-92-1 [1][5]
Molecular Formula CeH1004 [6]
Molecular Weight 146.14 g/mol [6]
Appearance Colorless, oily liquid [4]

Boiling Point 185.7 °C @ 760 mm Hg [1]

Melting Point -40.6 °C [1]

Flash Point 75.56 °C (168 °F) TCC [1]

Specific Gravity 1.076-1.082 @ 25 °C [1]

Vapor Pressure 0.414 mmHg @ 25 °C [1]

Solubilit Miscible with alcohol; Slightly
olubili
Y soluble in water (decomposes)

Sensory Profile: A Compound of Contrasts

The sensory characteristics of diethyl oxalate are unique and require precise description for
effective use in flavor applications. It is not a typical "fruity" ester.

o Odor: Described as ethereal, fruity, green, and waxy. The initial impression is sharp and
solvent-like, which quickly dissipates to reveal subtle green and fruity notes.

o Flavor: Characterized as ethereal, fruity, green, and weedy. At very low concentrations, it can
impart a lifting, sharp, and fresh top note, reminiscent of unripe fruit skins or fresh-cut stems.

Its primary function in a flavor is not to provide a core flavor identity but to act as a modifier,
adding a "lift" or a sharp, fresh top note to fruit and green flavor profiles.
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Section 2: Regulatory and Safety Landscape

The regulatory status of diethyl oxalate differs significantly between major markets, and its
safety profile necessitates careful handling. This section is critical for ensuring compliance and
safe product development.

Regulatory Status

» European Union: Diethyl oxalate is listed in the Union list of flavouring substances as FL No.
09.353.[5] It is authorized for use in all categories of flavored foods in accordance with good
manufacturing practice.[5]

o United States: Diethyl oxalate is not listed as a FEMA GRAS (Generally Recognized as
Safe) substance for direct addition to food.[7][8][9] Its only mention in the Code of Federal
Regulations (CFR) Title 21 is under 8175.105 Adhesives, permitting its use as a component
of adhesives in food packaging (indirect food contact).[1][10] Therefore, its use as a direct
food flavoring agent is not permitted in the United States.

This regulatory divergence is a critical consideration for products intended for international
markets.

Safety and Handling

Diethyl oxalate is classified as harmful if swallowed and causes serious eye irritation.[1]
Chronic exposure may have adverse effects on the kidneys due to its hydrolysis into oxalic
acid.[4][11]

o Handling: Always handle diethyl oxalate in a well-ventilated area, using appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

o Storage: Due to its moisture sensitivity, it should be stored in tightly sealed containers in a
cool, dry place, away from heat and ignition sources.[4]

 Stability: The compound slowly decomposes in the presence of water, a process that can be
accelerated by heat and acidic or basic conditions. This instability must be considered during
formulation, especially in agueous systems like beverages.
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Section 3: Applications in Flavor Formulations (EU
Market)

In markets where it is permitted, diethyl oxalate serves as a highly specialized top-note
modifier. It is used at parts-per-million (ppm) levels to impart a unique sharpness and lift.

Functional Role

The primary purpose of using diethyl oxalate is to introduce an ethereal, green, and slightly
harsh top note that can enhance the perception of freshness and authenticity in certain flavor
profiles, particularly:

e Green Apple & Pear: Adds a sharp, acidic "snap” reminiscent of the fruit's skin.
o Grape & Wine: Can provide a fermented, wine-like top note.

o Tropical Fruits (e.g., Pineapple, Guava): Lends a sharp, slightly under-ripe nuance that can
cut through sweetness.

Recommended Usage Levels

The following table provides typical usage levels for diethyl oxalate in various food categories,
as permitted in the EU. These are starting points for formulation and should be adjusted based
on sensory evaluation.
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Food Category Typical Use Level (ppm) Maximum Use Level (ppm)
Non-alcoholic Beverages 5.0 25.0

Alcoholic Beverages 10.0 50.0

Confectionery 10.0 50.0

Bakery Wares 10.0 50.0

Dairy Products 7.0 35.0

Ready-to-eat Savouries 20.0 100.0

Meat & Fish Products 2.0 10.0

Source: The Good Scents

Company[1]

Section 4: Applications in Fragrance Formulations

The role of diethyl oxalate in fragrance is contentious. While some databases list "fragrance" as

a function, industry resources like The Good Scents Company explicitly recommend it is "not

for fragrance use".[1][3] This discrepancy arises from its functional application. It is used in the

fragrance industry, but primarily as a specialty solvent, diluent, or chelating agent, not as a

substantive contributor to the final aroma profile.[1]

e As a Solvent: Its excellent solvency for many resins and esters makes it useful in creating

fragrance concentrates.

e As a Chelating Agent: It can bind metal ions that might otherwise degrade the fragrance or

cause discoloration.[3]

 Olfactory Contribution: Any contribution to the final scent is minimal and confined to a

fleeting, sharp top note that is often not desired in fine fragrance. Its harsh, solvent-like

character can easily create an unbalanced and "chemical" impression if not used with

extreme care by an experienced perfumer.

The recommendation "not for fragrance use" should be interpreted as a strong caution against

its use as a character-donating fragrance ingredient. Its application should be limited to its

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.thegoodscentscompany.com/data/rw1237651.html
https://www.thegoodscentscompany.com/data/rw1237651.html
https://cosmileeurope.eu/inci/detail/4390/diethyl-oxalate/
https://www.thegoodscentscompany.com/data/rw1237651.html
https://cosmileeurope.eu/inci/detail/4390/diethyl-oxalate/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

technical functions, with the understanding that it may have a minor, and potentially negative,
impact on the top notes of the fragrance.

Section 5: Experimental Protocols

The following protocols provide a systematic approach to evaluating and utilizing diethyl
oxalate. All work should be conducted in compliance with laboratory safety standards.

Protocol: Sensory Evaluation of Diethyl Oxalate

Objective: To characterize the sensory profile of diethyl oxalate and determine its detection
threshold in a relevant base.

Materials:

o Diethyl Oxalate (=99% purity)

o Odor-free solvent (e.g., Propylene Glycol for flavor, 200-proof Ethanol for fragrance)
e Glass vials with caps

o Graduated pipettes

o Odor-free smelling strips (for fragrance)

e Neutral evaluation base (e.g., sugar water at 5% for flavor)

» Palate cleansers (e.g., unsalted crackers, room temperature water)

Workflow Diagram:
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Caption: Workflow for sensory evaluation of diethyl oxalate.
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Procedure:

e Preparation of Dilutions: Prepare a 1% solution of diethyl oxalate in the chosen solvent.
From this, create a series of dilutions (e.g., 0.1%, 0.01%, 0.001%).

e Odor Evaluation:

o Dip a smelling strip into each dilution, starting with the lowest concentration.

o Allow the solvent to flash off for 10-15 seconds.

o Evaluate the odor at intervals (initial, 1 minute, 5 minutes) and record descriptive terms.
e Flavor Evaluation (for EU applications):

o Dose the dilutions into the neutral base to achieve target concentrations (e.g., 100 ppm,
50 ppm, 25 ppm, 10 ppm, 5 ppm, 1 ppm).

o Prepare a "control" sample of the base with no added diethyl oxalate.
o Present the samples, blind-coded and in randomized order, to trained sensory panelists.

o Instruct panelists to taste each sample, rinsing with water and eating a cracker between
samples.

o Panelists should record all flavor and aroma descriptors and rate the intensity of the key
attributes on a labeled magnitude scale (LMS).

» Data Analysis: Collate the data to determine the detection and recognition thresholds. Create
a sensory profile chart (e.g., a spider web plot) to visualize the flavor/aroma characteristics.

Protocol: Incorporation into a Green Apple Flavor
Accord (EU)

Objective: To evaluate the effect of diethyl oxalate as a top-note modifier in a basic green apple

flavor.

Materials:
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e Base green apple accord (e.g., containing cis-3-Hexenyl Acetate, Ethyl Acetoacetate, etc.)
e 1% solution of Diethyl Oxalate in Propylene Glycol (PG)

e Propylene Glycol (PG) for control

o Small glass bottles for blending

 Digital scale (4 decimal places)

o Vortex mixer

Workflow Diagram:

SN
NS

Present to panel

Click to download full resolution via product page

Caption: Workflow for modifying a flavor accord with diethyl oxalate.
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Procedure:

o Prepare Control: Weigh 9.99g of the base green apple accord into a bottle. Add 0.01g of PG.
This is your control.

o Prepare Test Sample: Weigh 9.99g of the base green apple accord into a second bottle. Add
0.01g of the 1% diethyl oxalate solution. This creates a flavor with 1 ppm of diethyl oxalate.

o Create Additional Levels: Repeat step 2 to create samples with higher levels (e.g., 5 ppm, 10
ppm) as desired.

» Blending and Aging: Cap all bottles tightly, vortex for 30 seconds, and allow to age for at
least 24 hours at room temperature.

o Evaluation: Dose the control and test flavors into a neutral base (e.g., 5% sugar water) at an
appropriate level (e.g., 0.1%). Conduct a paired comparison or triangle test with sensory
panelists to determine if there is a perceivable difference and to gather descriptive feedback
on the effect of the diethyl oxalate.

e Analysis: Analyze the feedback to determine the optimal level of diethyl oxalate for achieving
the desired "lift" without introducing an undesirable "solvent” or "chemical" off-note.

Conclusion

Diethyl oxalate is a highly functional but challenging ingredient for the flavor and fragrance
industry. Its sharp, ethereal sensory profile allows it to act as a unique top-note modifier in
flavor systems, but its use is restricted to markets like the EU that have explicitly approved it for
this purpose. In fragrance applications, its role is best understood as a technical solvent or
chelating agent, with a strong recommendation against its use as a primary aroma chemical
due to its potentially harsh character. Successful and compliant application of diethyl oxalate
demands a thorough understanding of its sensory properties, stability, and the divergent
regulatory landscape. The protocols outlined in this guide provide a framework for the
systematic and safe evaluation of this complex and versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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